1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone
Description
The compound 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone is a heterocyclic molecule featuring a fused benzothiolo[2,3-d]pyrimidine core, a partially saturated hexahydro ring system, and a 1,1-dioxothiolan-3-yl substituent. The ethanone group at position 1 may influence electronic properties and solubility, as seen in other acetyl-substituted heterocycles .
Properties
IUPAC Name |
1-[3-(1,1-dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-11(19)18-10-17(12-6-7-23(20,21)9-12)8-14-13-4-2-3-5-15(13)22-16(14)18/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVHITAVWXTSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CN(CC2=C1SC3=C2CCCC3)C4CCS(=O)(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Screening
Polymer-supported iodine catalysts (e.g., polyvinyl iodine) enhance cyclization efficiency, reducing reaction times to 5–10 minutes with yields >90%2. Reusability (up to 5 cycles) is noted without significant activity loss.
Solvent Effects
Temperature Control
Exceeding 80°C during sulfone formation leads to decomposition, while lower temperatures (<50°C) prolong reaction times.
Spectral Data and Analytical Validation
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives .
Scientific Research Applications
1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Potential: While direct data are absent, sulfur-containing pyrimidines (e.g., thieno[2,3-d]pyrimidines) exhibit antimicrobial and kinase-inhibitory activities . The dioxothiolan group may modulate target binding, as seen in sulfone-containing drugs.
- Computational Predictions : LogD values for acetyl-substituted analogs (e.g., ~1.5–2.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Table 3: Predicted Physicochemical Properties
| Property | Target Compound | 3-allyl-2-({2-[1-(3,4-dimethylphenyl)... | 5-Amino-3-hydroxy-1H-pyrazol-1-yl... |
|---|---|---|---|
| Molecular Weight | ~400 | 531.73 | ~300 |
| H-bond Donors | 1–2 | 1 | 3 |
| LogD (pH 5.5) | ~2.0 | ~3.5 | ~1.8 |
Biological Activity
The compound 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone (CAS Number: 618403-06-8) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dioxothiolan moiety and a benzothiolo-pyrimidine framework, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3S2 |
| Molecular Weight | 350.48 g/mol |
| IUPAC Name | 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone |
| Appearance | Powder |
Biological Activity Overview
Research into the biological activity of this compound suggests a variety of potential therapeutic applications. The presence of the dioxothiolan group is particularly noteworthy as it has been associated with several biological activities including:
- Antimicrobial Properties : Compounds containing thiolane or dioxothiolan structures often exhibit antimicrobial effects due to their ability to interact with microbial cell membranes and metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The unique structure may enhance the binding affinity to specific cancer-related targets.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes.
The proposed mechanisms of action for 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds. For instance:
- Anticancer Activity : A study demonstrated that derivatives of benzothiazole with thiolane groups exhibited significant cytotoxic effects against human lung cancer cells (A549) with IC50 values in low micromolar ranges . This suggests that the structural motifs present in our compound could similarly affect cancer cell viability.
- Antimicrobial Studies : Research on dioxothiolane derivatives has shown promising results against various bacterial strains and fungi . These findings support the hypothesis that our compound may possess similar antimicrobial properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone, a comparison with structurally related compounds is essential.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-chromen | Anticancer | Exhibits apoptosis-inducing properties |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Antimicrobial/Anticancer | Effective against HepG2 and A549 cell lines |
| N-{6-tert-butyl...furan derivatives} | Anti-inflammatory | Suggests potential for multi-target action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
